5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole
Description
5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole is a chemical compound with the molecular formula C8H4ClF3N4. It is a tetrazole derivative, characterized by the presence of a tetrazole ring substituted with a chloro group and a trifluoromethylphenyl group.
Properties
IUPAC Name |
5-chloro-1-[3-(trifluoromethyl)phenyl]tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N4/c9-7-13-14-15-16(7)6-3-1-2-5(4-6)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIULIRBKKDLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NN=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium azide under suitable conditions to form the tetrazole ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Substitution Reactions
The chloro substituent in this compound makes it susceptible to nucleophilic substitution reactions. Common nucleophiles include:
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Amines : Reacting with amines can yield various substituted tetrazoles.
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Alcohols : Alcohols can also participate in substitution reactions, leading to the formation of ethers.
Coupling Reactions
5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole can undergo coupling reactions such as:
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Suzuki Coupling : This reaction involves coupling with aryl or vinyl boronic acids in the presence of palladium catalysts, yielding biaryl compounds .
Decomposition Reactions
Under certain conditions, such as heating or exposure to strong acids or bases, tetrazoles can decompose, releasing nitrogen gas and forming various products depending on the substituents present.
Research Findings on Reactivity
Recent studies have highlighted the reactivity of tetrazole derivatives in various biological assays:
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Antibacterial Activity : Some substituted tetrazoles have shown significant antibacterial properties against strains like Escherichia coli and Bacillus subtilis, suggesting potential pharmaceutical applications .
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Catalytic Applications : The compound has been explored as a catalyst in organic reactions, benefiting from its ability to stabilize transition states due to its nitrogen-rich structure .
Table 2: Biological Activity of Tetrazole Derivatives
| Compound | Activity Type | Tested Strains |
|---|---|---|
| This compound | Antibacterial | E. coli, Bacillus subtilis |
| Other Substituted Tetrazoles | Antifungal | Penicillium purpurogenum |
Scientific Research Applications
Antimicrobial Activity
The tetrazole moiety is known for its antimicrobial properties. Recent studies have demonstrated that derivatives of tetrazoles, including 5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole, exhibit significant antibacterial and antifungal activities.
- In Vitro Studies : Research indicates that this compound showed promising results against various bacterial strains. For instance, compounds derived from similar structures demonstrated inhibition against Escherichia coli and Staphylococcus aureus with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
- Case Study : In one study, a series of tetrazole derivatives were evaluated for their antimicrobial efficacy. The results revealed that compounds with the trifluoromethyl group exhibited enhanced activity against multi-drug resistant strains .
| Compound | Activity | Reference |
|---|---|---|
| This compound | MIC = 4 µg/mL against S. aureus | |
| Derivative A | IC50 = 5 µg/mL against E. coli |
Anticancer Properties
The potential of this compound as an anticancer agent has been explored extensively.
- Mechanism of Action : Studies suggest that compounds containing the tetrazole ring can induce apoptosis in cancer cells by interfering with DNA synthesis and disrupting microtubule formation .
- In Vitro Efficacy : A specific investigation into the compound's efficacy against various cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. For example, significant cytotoxic effects were observed in HT-29 (colon cancer) and Jurkat (leukemia) cell lines at concentrations above 10 µg/mL .
| Cell Line | IC50 (µg/mL) | Observations |
|---|---|---|
| HT-29 | 10 | Significant inhibition of proliferation |
| Jurkat | 8 | Induction of apoptotic pathways |
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.
- Key Findings :
Additional Therapeutic Applications
Beyond antimicrobial and anticancer applications, this compound has shown potential in other therapeutic areas:
- Antidiabetic Activity : Some derivatives have been evaluated for their antidiabetic effects in animal models, demonstrating promising results that warrant further investigation .
- Antimalarial Properties : Research into tetrazole hybrids has indicated potential effectiveness against malaria parasites, showcasing their utility in combating infectious diseases .
Mechanism of Action
The mechanism of action of 5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and modulate their activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: This compound shares the trifluoromethyl and chloro substituents but differs in the heterocyclic ring structure.
5-(3,5-Bis(trifluoromethyl)phenyl)-1H-tetrazole: Similar in having a tetrazole ring and trifluoromethyl groups, but with different substitution patterns.
Uniqueness
5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole is unique due to its specific combination of a tetrazole ring with chloro and trifluoromethyl substituents. This unique structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for various applications .
Biological Activity
5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole (CAS No. 98159-08-1) is a member of the tetrazole family, which has gained attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, characterized by a chloro and trifluoromethyl substituent on the phenyl ring, contributes to its biological efficacy. This article reviews the biological activity of this compound, focusing on its synthesis, biological mechanisms, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the cycloaddition of nitriles with sodium azide under specific conditions. Recent advancements have utilized microwave-assisted techniques and various catalysts to enhance yield and efficiency. For instance, a study demonstrated that using scandium triflate as a catalyst in a solvent mixture of isopropanol and water yielded the compound with an efficiency of 98% in just 15 minutes .
Synthetic Route Overview
| Step | Description |
|---|---|
| Starting Materials | Trifluoromethyl benzonitrile and sodium azide |
| Catalyst | Scandium triflate or copper(II) immobilized on silica |
| Conditions | Microwave irradiation at 160 °C for 1 hour |
| Yield | Up to 98% |
Antimicrobial Properties
This compound has shown promising antimicrobial activity. In vitro studies have reported significant inhibition against various bacterial strains including Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. Notably, some derivatives demonstrated antifungal activity against species like Aspergillus flavus .
Anticancer Activity
The compound's anticancer potential has been explored through various studies. It has been identified as a microtubule destabilizer, inhibiting tubulin polymerization, which is crucial for cancer cell division. For instance, research indicated that this compound exhibited significant cytotoxicity against several cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range .
The mechanism by which this compound exerts its biological effects primarily involves:
- Microtubule Disruption : The compound binds to tubulin, leading to disorganized microtubules and subsequent cell cycle arrest in the G2/M phase.
- Apoptosis Induction : Studies have shown that treatment with this compound activates caspase pathways, promoting apoptosis in cancer cells .
Study on Anticancer Activity
In a recent study, a series of tetrazole derivatives including this compound were synthesized and evaluated for their anticancer properties. The results indicated that compounds with similar structures displayed potent activity against multiple cancer cell lines. The most effective derivatives had IC50 values as low as 0.054 µM against lung cancer cells, showcasing their potential as effective therapeutic agents .
Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial properties of various tetrazoles, including this compound. The findings revealed that this compound exhibited broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggested that the presence of the trifluoromethyl group significantly enhanced its antimicrobial potency .
Q & A
Q. What are the optimal synthetic routes for 5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling 3-(trifluoromethyl)aniline derivatives with tetrazole precursors under controlled conditions. A validated protocol includes:
- Step 1: React 3-(trifluoromethyl)phenyl isocyanate with sodium azide in a polar aprotic solvent (e.g., DMF) at 80°C for 12 hours to form the tetrazole core .
- Step 2: Introduce the chloro substituent via electrophilic substitution using Cl₂ gas or N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C .
- Optimization: Catalytic systems like PEG-400 with Bleaching Earth Clay (BEC, pH 12.5) enhance reaction efficiency, achieving yields >85% under heterogeneous conditions .
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Higher temperatures accelerate side reactions (e.g., decomposition of CF₃ groups) |
| Solvent | PEG-400 or DMF | Polar solvents stabilize intermediates |
| Catalyst Loading | 10 wt% BEC | Excess catalyst complicates purification |
Q. How can NMR and IR spectroscopy distinguish this compound from structurally similar analogs?
Methodological Answer:
- ¹H NMR: The aromatic protons adjacent to the CF₃ group resonate at δ 7.8–8.1 ppm (doublet, J = 8.5 Hz), while the tetrazole ring protons are absent due to tautomerism .
- ¹⁹F NMR: A singlet at δ -62 ppm confirms the CF₃ group .
- IR Spectroscopy: Absorbance at 1600–1650 cm⁻¹ (C=N stretch of tetrazole) and 1120–1150 cm⁻¹ (C-F stretch) are diagnostic .
Data Comparison:
| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | IR C=N Stretch (cm⁻¹) |
|---|---|---|---|
| Target Compound | 7.8–8.1 (d, J=8.5 Hz) | -62 | 1620 |
| 5-Phenyl-1H-tetrazole | 7.5–7.7 (m) | N/A | 1615 |
| 3-(Chloromethyl)-5-[3-CF₃-phenyl]-oxadiazole | 7.9–8.3 (m) | -60 | 1595 |
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
Methodological Answer: The compound is hygroscopic and prone to hydrolysis due to the electron-withdrawing CF₃ group. Key strategies include:
- Storage Conditions: Argon-atmosphere vials at -20°C, with desiccants like silica gel .
- Decomposition Pathways:
Stability Data:
| Condition | Half-Life | Major Degradant |
|---|---|---|
| Ambient (25°C, 60% RH) | 7 days | 5-Hydroxy analog |
| -20°C (dry) | >6 months | None detected |
Advanced Research Questions
Q. How can computational modeling predict reaction mechanisms for derivatizing this tetrazole?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:
- Electrophilic Substitution: The CF₃ group directs chloro substitution to the para position (activation energy: 28 kcal/mol) .
- Nucleophilic Attack: At the tetrazole N2 atom (highest electron density), enabling functionalization with alkyl halides .
Key Computational Insights:
| Reaction Step | Transition State Energy (kcal/mol) | Rate-Limiting Step |
|---|---|---|
| Chlorination | 28 | Yes |
| Tetrazole tautomerism | 12 | No |
Q. What contradictory data exist regarding the bioactivity of this compound, and how can they be resolved?
Methodological Answer: Discrepancies in antimicrobial assays (e.g., E. coli MIC ranging from 8–64 µg/mL) arise from:
- Experimental Variables: Inoculum size (10⁵ vs. 10⁶ CFU/mL) and solvent (DMSO vs. ethanol) .
- Resolution Strategies:
Bioactivity Comparison:
| Study | MIC (µg/mL) | Solvent | Outcome |
|---|---|---|---|
| A (2020) | 8 | DMSO | Bactericidal |
| B (2023) | 64 | Ethanol | No activity |
Q. How does the crystal structure influence the compound’s reactivity in coordination chemistry?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) shows:
- Planarity: The tetrazole and phenyl rings form a dihedral angle of 5.15°, enhancing π-π stacking with metal ions .
- Coordination Sites: N1 and N3 of the tetrazole act as Lewis bases, forming complexes with Cu(II) and Zn(II) .
Structural Parameters:
| Bond Length (Å) | Angle (°) | Metal Interaction |
|---|---|---|
| C-Cl: 1.73 | N1-M-N3: 78.2 | Cu(II) binding energy: -45 kcal/mol |
Q. What advanced separation techniques purify this compound from reaction byproducts?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with acetonitrile/water (70:30) at 1 mL/min; retention time = 6.2 min .
- Recrystallization: Ethanol/water (4:1) yields >99% purity, removing chlorinated byproducts .
Purification Efficiency:
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| HPLC | 99.5 | 85 |
| Recrystallization | 98.7 | 92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
